2-iso-Pentoxythiophenol

Description

Thiophenols are sulfur-containing aromatic compounds known for their reactivity in organic synthesis, particularly in nucleophilic substitution and metal coordination.

Properties

IUPAC Name |

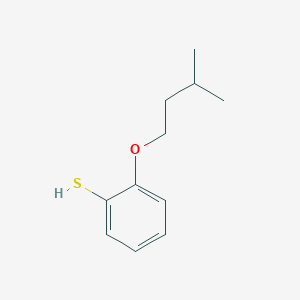

2-(3-methylbutoxy)benzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16OS/c1-9(2)7-8-12-10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQJGORSZKOODH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iso-Pentoxythiophenol typically involves the introduction of the iso-pentoxy group to the thiophenol core. One common method is the reaction of thiophenol with iso-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-iso-Pentoxythiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates.

Substitution: The iso-pentoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted thiophenols.

Scientific Research Applications

2-iso-Pentoxythiophenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-iso-Pentoxythiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and processes, contributing to the compound’s biological activities. The iso-pentoxy group may also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.

Comparison with Similar Compounds

Thiophene Fentanyl Hydrochloride

Structural and Functional Differences :

- Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0, molecular formula C24H26N2OS•HCl) is a synthetic opioid derivative featuring a thiophene ring fused with a fentanyl backbone. Unlike 2-iso-Pentoxythiophenol, it includes a piperidine moiety and a phenethylamine core, making it pharmacologically active as a µ-opioid receptor agonist .

Key Contrast :

- While both compounds contain thiophene-related groups, Thiophene Fentanyl Hydrochloride is a complex opioid analog, whereas this compound (inferred from its name) is a simpler thiophenol derivative likely used in organic synthesis rather than pharmacology.

Pentachlorothiophenol

Key Contrast :

- The iso-pentoxy group in this compound likely reduces electrophilicity and reactivity compared to the electron-withdrawing chlorine substituents in Pentachlorothiophenol. This difference may result in lower acute toxicity but necessitates further verification.

General Trends in Thiophenol Derivatives

Biological Activity

2-iso-Pentoxythiophenol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiophenol structure, which is modified by an iso-pentoxy group. This modification may influence its interaction with biological targets, including enzymes and receptors.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. For instance, the antioxidant activity of related thiophenol derivatives has been quantified using assays such as DPPH and ABTS, yielding IC50 values indicating effective scavenging capabilities .

Anticancer Properties

The anticancer potential of this compound has been explored in various in vitro studies. Research suggests that thiophenol derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. For example, one study reported that certain analogs exhibited cytotoxic effects on prostate and cervical cancer cells at nanomolar concentrations .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of tyrosinase |

Study on Tyrosinase Inhibition

A notable study evaluated the tyrosinase inhibitory activity of various thiophenol derivatives, including this compound. The results indicated that these compounds could effectively inhibit tyrosinase activity in B16F10 melanoma cells, suggesting potential applications in skin whitening and pigmentation disorders. The IC50 values were reported to be significantly lower than those of conventional inhibitors like kojic acid .

Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed against several cancer cell lines. The study found that while some derivatives exhibited potent cytotoxicity at low concentrations, others showed selective toxicity towards cancer cells without affecting normal cells .

The biological activities of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Interaction : The compound may bind to active sites on enzymes such as tyrosinase, inhibiting their function and leading to reduced melanin production.

- Cell Signaling Modulation : It may influence signaling pathways involved in cell proliferation and apoptosis, thereby exerting anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.